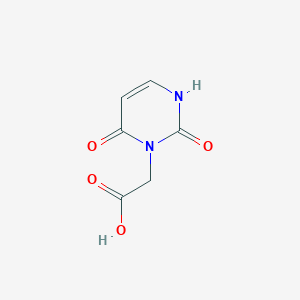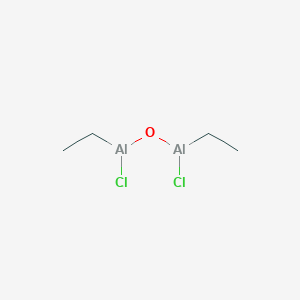
1,3-Dichloro-1,3-diethyldialuminoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-1,3-diethyldialuminoxane, also known as Et2AlCl2OAlEt2Cl, is a chemical compound that is commonly used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 324.29 g/mol. This compound has been studied extensively due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 1,3-Dichloro-1,3-diethyldialuminoxane is not well understood. However, it is believed to act as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules and facilitate chemical reactions. It is also believed to form a complex with the substrate, which enhances the reactivity of the substrate.
生化和生理效应
There is limited information available regarding the biochemical and physiological effects of 1,3-Dichloro-1,3-diethyldialuminoxane. However, studies have shown that it can be toxic to cells and can cause DNA damage. It has also been shown to cause skin irritation and respiratory problems in animals.
实验室实验的优点和局限性
1,3-Dichloro-1,3-diethyldialuminoxane has several advantages for lab experiments. It is a highly reactive catalyst that can facilitate chemical reactions at low temperatures and pressures. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it has some limitations, including its toxicity and potential for environmental contamination.
未来方向
There are several future directions for research involving 1,3-Dichloro-1,3-diethyldialuminoxane. One potential area of research is the development of new catalysts based on this compound that are more efficient and less toxic. Another area of research is the application of this compound in the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound.
In conclusion, 1,3-Dichloro-1,3-diethyldialuminoxane is a unique compound that has been widely used in scientific research. Its potential applications in various fields make it an important compound for future research. However, its toxicity and potential for environmental contamination should be carefully considered when using this compound in lab experiments.
合成方法
1,3-Dichloro-1,3-diethyldialuminoxane can be synthesized using several methods, including the reaction between ethylaluminum sesquichloride and ethylaluminum dichloride in the presence of water or the reaction between ethylaluminum dichloride and aluminum trichloride in the presence of water. The resulting compound can be purified using various techniques such as recrystallization, column chromatography, and distillation.
科学研究应用
1,3-Dichloro-1,3-diethyldialuminoxane has been widely used in scientific research due to its unique properties. It has been used as a catalyst in various chemical reactions, including the polymerization of olefins, the isomerization of alkenes, and the hydroamination of alkynes. It has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
属性
CAS 编号 |
10301-15-2 |
|---|---|
产品名称 |
1,3-Dichloro-1,3-diethyldialuminoxane |
分子式 |
C4H10Al2Cl2O |
分子量 |
198.99 g/mol |
IUPAC 名称 |
chloro-[chloro(ethyl)alumanyl]oxy-ethylalumane |
InChI |
InChI=1S/2C2H5.2Al.2ClH.O/c2*1-2;;;;;/h2*1H2,2H3;;;2*1H;/q;;2*+1;;;/p-2 |
InChI 键 |
ZSUGELSZNYCYFC-UHFFFAOYSA-L |
SMILES |
CC[Al](O[Al](CC)Cl)Cl |
规范 SMILES |
CC[Al](O[Al](CC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



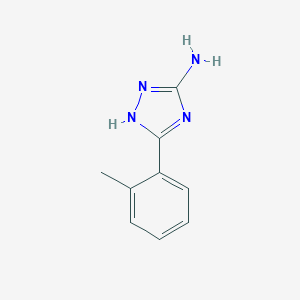

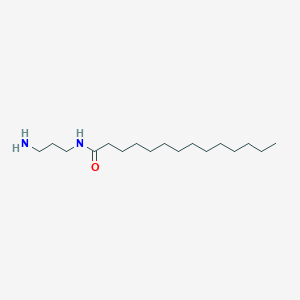
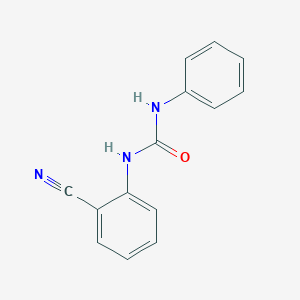
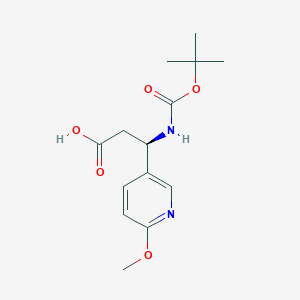
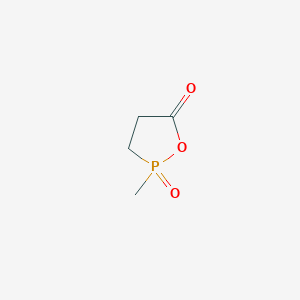
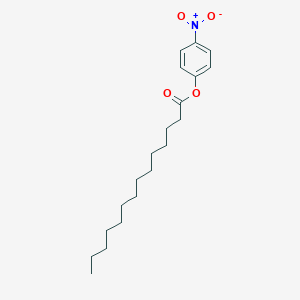
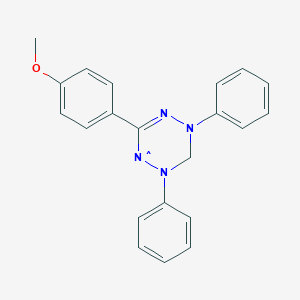
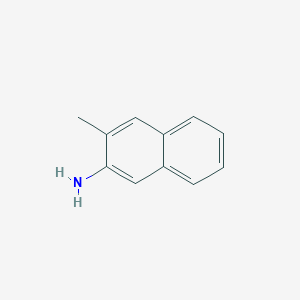
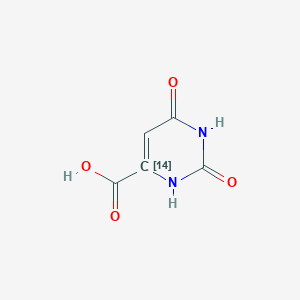
![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
